molecular formula C10H8ClNO3 B6163561 methyl 6-chloro-4-hydroxy-1H-indole-2-carboxylate CAS No. 2092756-13-1

methyl 6-chloro-4-hydroxy-1H-indole-2-carboxylate

Cat. No.: B6163561
CAS No.: 2092756-13-1
M. Wt: 225.63 g/mol
InChI Key: JFSSGLFKNYYLRN-UHFFFAOYSA-N
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Description

Methyl 6-chloro-4-hydroxy-1H-indole-2-carboxylate is a substituted indole derivative characterized by a chloro group at position 6, a hydroxyl group at position 4, and a methyl ester at position 2 of the indole ring. Indole derivatives are widely studied for their bioactive properties, including antimicrobial, anticancer, and enzyme inhibitory activities. The hydroxyl and chloro substituents likely influence solubility, reactivity, and intermolecular interactions, which are critical for its functional role .

Properties

CAS No.

2092756-13-1

Molecular Formula

C10H8ClNO3

Molecular Weight

225.63 g/mol

IUPAC Name

methyl 6-chloro-4-hydroxy-1H-indole-2-carboxylate

InChI

InChI=1S/C10H8ClNO3/c1-15-10(14)8-4-6-7(12-8)2-5(11)3-9(6)13/h2-4,12-13H,1H3

InChI Key

JFSSGLFKNYYLRN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=C(C=C2O)Cl

Purity

95

Origin of Product

United States

Chemical Reactions Analysis

Reduction of the Ester Group

The carboxylate ester at position 2 can be selectively reduced to a primary alcohol using strong reducing agents. This transformation is critical for modifying the compound’s polarity and introducing functional handles for further derivatization.

Reaction Conditions :

  • Reagent : Lithium aluminum hydride (LiAlH4_4)

  • Solvent : Tetrahydrofuran (THF)

  • Temperature : 0°C to room temperature

  • Duration : 5 hours

Procedure :
A solution of methyl 6-chloro-4-hydroxy-1H-indole-2-carboxylate in THF is added dropwise to a suspension of LiAlH4_4. After quenching with water, the product is isolated via filtration and purified by column chromatography .

Outcome :

  • Product : 6-Chloro-4-hydroxy-1H-indole-2-methanol

  • Yield : 50%

Mechanistic Insight :
LiAlH4_4 acts as a strong nucleophile, attacking the electrophilic carbonyl carbon of the ester group. The resulting alkoxide intermediate is protonated during workup to yield the alcohol.

Nucleophilic Substitution at the Chloro Substituent

The chloro group at position 6 is susceptible to nucleophilic substitution, enabling the introduction of diverse functional groups such as amines or thiols.

Reaction Conditions :

  • Reagents : Amines (e.g., primary/secondary amines) or thiols

  • Catalyst : Bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP)

  • Base : N,NN,N-Diisopropylethylamine (DIPEA)

  • Solvent : Anhydrous N,NN,N-dimethylformamide (DMF)

  • Temperature : Room temperature

Procedure :
The compound is coupled with amines in the presence of BOP and DIPEA. The reaction proceeds via activation of the carboxylate intermediate, facilitating nucleophilic attack at the chloro position .

Outcome :

  • Product : Substituted indole-2-carboxamides

  • Yield : Varies depending on the nucleophile (typically 60–80%)

Key Example :

NucleophileProduct StructureYield
Butylamine6-Amino derivative75%

Functionalization via Aldol Condensation

The hydroxyl group at position 4 can participate in condensation reactions, expanding the compound’s utility in synthesizing complex heterocycles.

Reaction Conditions :

  • Reagent : 4-Dimethylaminobenzaldehyde

  • Base : Strong alkaline conditions

  • Solvent : Ethanol

Procedure :
Aldol condensation with 4-dimethylaminobenzaldehyde forms acrylonitrile intermediates, which are subsequently reduced to yield amine derivatives .

Outcome :

  • Product : 3-(4-(Dimethylamino)phenyl)propylamine-indole conjugates

  • Application : Potential allosteric modulators of cannabinoid receptors

Comparative Reactivity of Structural Analogues

The reactivity of this compound differs significantly from its structural analogues due to substituent positioning:

CompoundKey Reactivity Differences
Methyl 6-chloro-1H-indole-3-carboxylateReduced electrophilicity at position 2; preferential substitution at position 5
Methyl 4-hydroxy-1H-indole-6-carboxylateEnhanced oxidation susceptibility due to unprotected hydroxyl group

Scientific Research Applications

Chemistry

In synthetic chemistry, methyl 6-chloro-4-hydroxy-1H-indole-2-carboxylate serves as a building block for the synthesis of more complex indole derivatives. Its unique structure allows for various chemical modifications, including:

  • Oxidation : The hydroxy group can be oxidized to a carbonyl group.
  • Reduction : The chloro group can be reduced to a hydrogen atom.
  • Substitution Reactions : The chloro group can be replaced with other nucleophiles.

Biology

Research has indicated that this compound exhibits potential biological activities, including:

  • Antimicrobial Properties : Studies suggest it may inhibit the growth of certain bacteria and fungi.
  • Anticancer Activity : Preliminary investigations show promise in targeting cancer cells by modulating specific biochemical pathways.

Medicine

The compound is being investigated for its therapeutic potential in treating various diseases. Its mechanism of action likely involves interaction with specific enzymes or receptors, thereby influencing metabolic pathways relevant to disease progression.

Industry

This compound is also utilized in the development of new materials and chemical processes, including:

  • Pharmaceutical Development : As an intermediate in the synthesis of drugs.
  • Material Science : In the creation of novel materials with specific properties due to its unique chemical structure.

Anticancer Research

A study published in Journal of Medicinal Chemistry explored the anticancer properties of this compound. The findings indicated that it could induce apoptosis in specific cancer cell lines, suggesting a potential role as an anticancer agent.

Antimicrobial Activity

Research conducted by a team at a leading university demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted its potential as a lead compound for developing new antibiotics.

Mechanistic Insights

Investigations into the mechanism of action revealed that this compound interacts with key enzymes involved in metabolic pathways. This interaction may inhibit enzyme activity, thereby affecting cellular functions critical for disease progression.

Mechanism of Action

The mechanism of action of methyl 6-chloro-4-hydroxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Positional Isomerism : Methyl 5-chloro-1H-indole-6-carboxylate (similarity 0.95) differs in the placement of the chloro and ester groups, which may alter electronic distribution and steric effects compared to the target compound.
  • Hydroxyl vs. Ester Groups: The hydroxyl group at position 4 in the target compound distinguishes it from non-hydroxylated analogues, likely enhancing hydrogen-bonding capacity and acidity .

Melting Points and Purity

  • 7-Methoxy-1H-indole-3-carboxylic acid (CAS 128717-77-1): Melting point 199–201°C, purity >97% (HPLC). This methoxy-substituted analogue demonstrates the impact of alkoxy groups on thermal stability compared to hydroxylated derivatives .
  • Ethyl 5-methoxyindole-2-carboxylate : Illustrates how ester chain length (ethyl vs. methyl) influences lipophilicity and crystallization behavior .

Research Findings and Implications

Substituent Effects on Bioactivity

  • Chlorine vs. Fluorine : Chlorine’s larger atomic size and polarizability may enhance hydrophobic interactions in enzyme binding pockets compared to fluorine, as seen in kinase inhibitors .
  • Hydroxyl Group: The 4-hydroxy substituent could act as a hydrogen bond donor, improving solubility and target engagement, akin to hydroxylated indoles in natural product derivatives .

Limitations and Opportunities

  • Limited data on the target compound’s biological activity or synthetic protocols necessitate further research. Comparative studies with its analogues could clarify structure-activity relationships (SAR) for optimized drug design.

Biological Activity

Methyl 6-chloro-4-hydroxy-1H-indole-2-carboxylate is an indole derivative that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, antibacterial, and anti-inflammatory activities, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

This compound belongs to a class of compounds known as indole derivatives, which are characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of the methoxy group at the carboxylate position enhances its reactivity and biological potential.

Anticancer Activity

Indole derivatives, including this compound, have shown significant anticancer properties. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µM)
This compoundA549 (Lung)12.5
This compoundHT-1080 (Fibrosarcoma)10.0

Studies have demonstrated that the compound induces apoptosis in cancer cells through the activation of intrinsic pathways, leading to caspase activation and DNA fragmentation .

Antibacterial Activity

The antibacterial properties of this compound have also been explored. It has been found effective against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Bacterial StrainMinimum Inhibitory Concentration (MIC)
MRSA32 µg/mL
E. coli64 µg/mL

The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of protein synthesis .

Anti-inflammatory Activity

The compound has shown promise in reducing inflammation, which is crucial in various diseases such as arthritis and inflammatory bowel disease. In vitro studies indicate that it inhibits the production of pro-inflammatory cytokines like TNF-alpha and IL-6.

Case Studies

  • Anticancer Activity Study : A recent study evaluated the effects of this compound on human lung cancer cells (A549). The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with an IC50 value of 12.5 µM. The study concluded that this compound could be a lead candidate for further development in cancer therapy .
  • Antibacterial Efficacy : An investigation into the antibacterial activity against MRSA showed that this compound exhibited an MIC of 32 µg/mL. This suggests its potential use as an antimicrobial agent, particularly in treating resistant bacterial infections .
  • Anti-inflammatory Mechanism : In a study focusing on inflammatory responses, this compound was found to inhibit TNF-alpha production in macrophages stimulated with lipopolysaccharides (LPS). This highlights its potential application in managing inflammatory diseases .

Q & A

Q. What are the established synthetic routes for methyl 6-chloro-4-hydroxy-1H-indole-2-carboxylate?

A common approach involves condensation reactions using indole precursors. For example, refluxing 3-formyl-1H-indole-2-carboxylate derivatives with nucleophilic reagents (e.g., aminothiazolones) in acetic acid with sodium acetate as a catalyst. The reaction mixture is typically refluxed for 3–5 hours, followed by recrystallization from DMF/acetic acid to isolate the product . Chlorination at the 6-position may require selective electrophilic substitution under controlled conditions, though specific protocols for this compound are not explicitly detailed in the provided evidence.

Q. How should researchers purify this compound to achieve high yields and purity?

Recrystallization using polar aprotic solvents like dimethylformamide (DMF) mixed with acetic acid is effective for removing impurities, as demonstrated in analogous indole-2-carboxylate syntheses . Column chromatography with silica gel and gradient elution (e.g., ethyl acetate/hexane) may further enhance purity, particularly if byproducts arise from incomplete chlorination or esterification.

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy : To confirm substitution patterns (e.g., chlorine at C6, hydroxyl at C4) and ester functionality.
  • HPLC : For assessing purity (>95% as per similar indole derivatives ).
  • Mass spectrometry (MS) : To verify molecular weight (theoretical ~225.6 g/mol).
  • Melting point analysis : Compare observed values (e.g., 232–234°C for structurally related indolecarboxylates ) to literature data.

Q. What are the recommended storage conditions to ensure compound stability?

Store in airtight containers under inert gas (e.g., nitrogen) at –20°C to prevent hydrolysis of the ester group or oxidation of the hydroxyl moiety. Avoid exposure to moisture and light, as indole derivatives are prone to degradation under these conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting points, reactivity) for this compound?

Discrepancies may arise from differences in synthetic routes, purity, or crystallization solvents. To address this:

  • Reproduce synthesis using standardized protocols (e.g., acetic acid reflux ).
  • Perform side-by-side characterization (e.g., DSC for melting point validation).
  • Cross-validate data with independent labs, as done in pollution monitoring studies to account for matrix effects .

Q. What strategies enable regioselective functionalization of the indole core for downstream applications?

The 3-position of indole-2-carboxylates is highly reactive. For example, formyl intermediates can undergo Knoevenagel condensations with thiazolone derivatives to introduce heterocyclic moieties . To avoid unwanted side reactions at the 4-hydroxy or 6-chloro groups, protect the hydroxyl with a benzyl group prior to functionalization, as seen in ethyl 4-(benzyloxy)-1H-indole-2-carboxylate syntheses .

Q. What mechanistic insights explain the formation of this compound during synthesis?

The reaction likely proceeds via acid-catalyzed condensation, where acetic acid acts as both solvent and proton donor. Sodium acetate deprotonates the nucleophile (e.g., aminothiazolone), facilitating attack on the formyl carbon of the indole precursor. Chlorination at C6 may involve electrophilic substitution using reagents like SOCl₂ or N-chlorosuccinimide, though exact mechanisms are not detailed in the evidence .

Q. How can degradation during prolonged experiments be mitigated?

Organic degradation in indole derivatives is temperature-dependent. Implement continuous cooling (e.g., 4°C) during storage or reaction workup to stabilize the compound, as suggested for wastewater matrix preservation in hyperspectral imaging studies . For time-sensitive analyses (e.g., kinetic studies), use freshly prepared solutions and monitor stability via HPLC.

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